molecular formula C17H19N3O7 B15000350 1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15000350
M. Wt: 377.3 g/mol
InChI Key: IUVVJUQVHWLPPV-VOTSOKGWSA-N
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Description

1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a nitro group, a trimethoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multiple steps, including the formation of the tetrahydropyrimidine ring, the introduction of the nitro group, and the attachment of the trimethoxyphenyl group. Common reagents used in these reactions include nitroalkanes, aldehydes, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethoxyphenyl group can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: shares similarities with other nitro and trimethoxyphenyl-containing compounds, such as nitrobenzene derivatives and trimethoxyphenyl-substituted pyrimidines.

Uniqueness

The uniqueness of 1,3-DIMETHYL-5-NITRO-6-[(1E)-2-(2,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O7

Molecular Weight

377.3 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O7/c1-18-11(15(20(23)24)16(21)19(2)17(18)22)7-6-10-8-13(26-4)14(27-5)9-12(10)25-3/h6-9H,1-5H3/b7-6+

InChI Key

IUVVJUQVHWLPPV-VOTSOKGWSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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